molecular formula C23H17FO2S B3991615 1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione

1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione

Cat. No.: B3991615
M. Wt: 376.4 g/mol
InChI Key: PYEVAXSVSVWERE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione is a synthetic organic compound that features a fluorophenyl group and a thioxanthene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenyl intermediate: This could involve the halogenation of a phenyl ring followed by substitution reactions to introduce the fluorine atom.

    Synthesis of the thioxanthene core: This might involve cyclization reactions starting from biphenyl derivatives.

    Coupling of the intermediates: The final step would involve coupling the fluorophenyl and thioxanthene intermediates under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve:

    Catalysts: To enhance reaction rates and selectivity.

    Solvents: To dissolve reactants and control reaction environments.

    Temperature and Pressure Control: To ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen, possibly converting ketones to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the production of materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: Interaction with specific biochemical pathways, potentially affecting cellular processes or signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione might confer unique properties, such as:

    Increased Lipophilicity: Enhancing membrane permeability.

    Altered Reactivity: Fluorine’s electronegativity could influence the compound’s reactivity and interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO2S/c1-14(25)21(23(26)15-10-12-16(24)13-11-15)22-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)22/h2-13,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEVAXSVSVWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
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1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
Reactant of Route 3
1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
Reactant of Route 4
1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione
Reactant of Route 6
1-(4-fluorophenyl)-2-(9H-thioxanthen-9-yl)butane-1,3-dione

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